molecular formula C40H54O B1243982 Anhydrolutein-I CAS No. 92760-20-8

Anhydrolutein-I

Cat. No. B1243982
CAS RN: 92760-20-8
M. Wt: 550.9 g/mol
InChI Key: UIUSQYGQZRBKCC-NHWXEJKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R, 6'r)-3-Hydroxy-3', 4'-didehydro-beta, gamma-carotene, also known as anhydrolutein i or deoxylutein ii, belongs to the class of organic compounds known as xanthophylls. These are carotenoids containing an oxygenated carotene backbone. Carotenes are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Xanthophylls arise by oxygenation of the carotene backbone (3R, 6'r)-3-Hydroxy-3', 4'-didehydro-beta, gamma-carotene is considered to be a practically insoluble (in water) and relatively neutral molecule (3R, 6'r)-3-Hydroxy-3', 4'-didehydro-beta, gamma-carotene has been detected in multiple biofluids, such as blood and breast milk. Within the cell, (3R, 6'r)-3-hydroxy-3', 4'-didehydro-beta, gamma-carotene is primarily located in the membrane (predicted from logP) and cytoplasm.
(3R,6'R)-3-hydroxy-3',4'-didehydro-beta,gamma-carotene is a carotenol.

Scientific Research Applications

Isolation and Characterization

  • Isolation from Cooked Sorrel : Anhydrolutein-I has been isolated from cooked sorrel (Rumex rugosus Campd.), characterized by UV/VIS, CD, 1H‐NMR spectroscopy, and mass spectrometry. This discovery provides insights into the chemical changes occurring in vegetables during cooking (Molnar et al., 2005).
  • Identification in Human Plasma : Anhydrolutein-I was isolated from human plasma extracts, furthering our understanding of the carotenoid composition in the human body and its potential metabolic implications (Khachik et al., 1995).

Metabolic Implications

  • Role in Metabolism-Related Protein Expression : Research on breast cancer identified a correlation between certain metabolism-related proteins and the molecular subtype of the cancer, suggesting a potential area for further investigation of anhydrolutein-I's role in metabolic pathways (Choi et al., 2012).

Bioavailability in Processed Foods

  • Transformation in Cooking Processes : The study of lutein's transformation into 3'-epilutein and anhydrolutein-I in processed foods reveals the impact of cooking methods on the bioavailability of carotenoids, which is essential for understanding dietary sources and benefits (Deli et al., 2004).

Conversion in Aquatic Species

  • Conversion in Freshwater Fish : A study on Sacco-branchus fossilis showed the isolation of lutein and anhydrolutein from liver oils, with implications for understanding carotenoid metabolism in aquatic species (Barua & Das, 1975).

Characterization in Processed Vegetables

  • Identification in Cooked Sorrel : The study identified anhydrolutein-I in processed sorrel, enhancing our understanding of carotenoid alterations in vegetables during processing (Molnar et al., 2004).

properties

CAS RN

92760-20-8

Product Name

Anhydrolutein-I

Molecular Formula

C40H54O

Molecular Weight

550.9 g/mol

IUPAC Name

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R)-6,6-dimethyl-2-methylidenecyclohex-3-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

InChI

InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-26,36-37,41H,5,27-29H2,1-4,6-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-,37+/m1/s1

InChI Key

UIUSQYGQZRBKCC-NHWXEJKLSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C)C=CCC2(C)C)/C)/C

SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=C)C=CCC2(C)C)C)C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=C)C=CCC2(C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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